7-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Overview
Description
7-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a heterocyclic compound that features a bromine atom attached to a pyrrolo[2,3-c]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 7-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one can be achieved through various synthetic routes. One common method involves the bromination of 1H-pyrrolo[2,3-c]pyridine using N-bromosuccinimide (NBS) in a suitable solvent such as tetrahydrofuran (THF) under controlled temperature conditions . The reaction typically proceeds at 0°C with stirring for several hours, followed by extraction and purification steps to isolate the desired product .
Industrial production methods for this compound are not extensively documented, but the laboratory-scale synthesis provides a foundation for potential scale-up processes.
Chemical Reactions Analysis
7-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions with nucleophiles under the influence of catalysts such as palladium.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can engage in cross-coupling reactions with organometallic reagents, facilitated by metal catalysts.
Common reagents used in these reactions include N-bromosuccinimide for bromination, palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is used in the development of inhibitors for specific enzymes and receptors, contributing to the understanding of biological pathways.
Chemical Biology: It aids in the study of molecular interactions and the development of chemical probes for biological research.
Mechanism of Action
The mechanism of action of 7-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolo[2,3-c]pyridine core play crucial roles in binding to these targets, modulating their activity and influencing biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
7-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position and type of substituents, leading to variations in their biological activities and applications.
6-Bromo-1H-pyrrolo[2,3-b]pyridine: This compound has a bromine atom at a different position, which can result in different reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting impact on its chemical and biological behavior.
Properties
IUPAC Name |
7-bromo-1,3-dihydropyrrolo[2,3-c]pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-7-6-4(1-2-9-7)3-5(11)10-6/h1-2H,3H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJHVYZSBJIHMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=NC=C2)Br)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801226566 | |
Record name | 7-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801226566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-26-3 | |
Record name | 7-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190318-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801226566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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